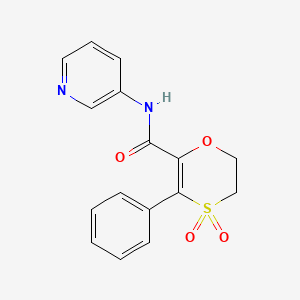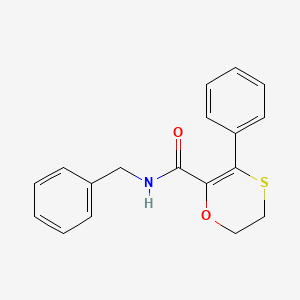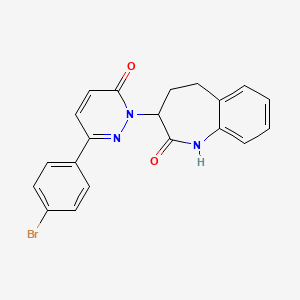![molecular formula C13H13NO3S B15106410 [1,1'-Biphenyl]-4-sulfonamide, 4'-methoxy- CAS No. 342612-89-9](/img/structure/B15106410.png)
[1,1'-Biphenyl]-4-sulfonamide, 4'-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1,1’-Biphenyl]-4-sulfonamide, 4’-methoxy-: is an organic compound that belongs to the class of biphenyl derivatives It consists of two benzene rings linked by a single bond, with a sulfonamide group attached to one ring and a methoxy group attached to the other
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-4-sulfonamide, 4’-methoxy- typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through various methods such as the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst.
Introduction of Sulfonamide Group: The sulfonamide group can be introduced by reacting the biphenyl compound with a sulfonyl chloride in the presence of a base such as pyridine.
Methoxylation: The methoxy group can be introduced through a methylation reaction using a methoxy reagent such as dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production of [1,1’-Biphenyl]-4-sulfonamide, 4’-methoxy- follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using efficient purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens (e.g., chlorine, bromine), amines, solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
[1,1’-Biphenyl]-4-sulfonamide, 4’-methoxy-: has several scientific research applications:
Mechanism of Action
The mechanism of action of [1,1’-Biphenyl]-4-sulfonamide, 4’-methoxy- involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity . The compound’s sulfonamide group can form hydrogen bonds with amino acid residues in the enzyme, while the methoxy group may enhance its binding affinity .
Comparison with Similar Compounds
Similar Compounds
[1,1’-Biphenyl]-4-sulfonamide: Lacks the methoxy group, which may affect its binding properties and reactivity.
[1,1’-Biphenyl]-4-methoxy-: Lacks the sulfonamide group, which may influence its solubility and biological activity.
[1,1’-Biphenyl]-4-carboxamide, 4’-methoxy-: Contains a carboxamide group instead of a sulfonamide group, which may alter its chemical and biological properties.
Uniqueness: : The presence of both the sulfonamide and methoxy groups in [1,1’-Biphenyl]-4-sulfonamide, 4’-methoxy- makes it unique in terms of its chemical reactivity and potential biological activities. The combination of these functional groups allows for diverse interactions with molecular targets, making it a versatile compound for various applications .
Properties
CAS No. |
342612-89-9 |
|---|---|
Molecular Formula |
C13H13NO3S |
Molecular Weight |
263.31 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)benzenesulfonamide |
InChI |
InChI=1S/C13H13NO3S/c1-17-12-6-2-10(3-7-12)11-4-8-13(9-5-11)18(14,15)16/h2-9H,1H3,(H2,14,15,16) |
InChI Key |
RLLNQPDCEXSSJK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-(acetylamino)phenyl]-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide](/img/structure/B15106330.png)
methanone](/img/structure/B15106336.png)
![1-[(6-ethoxynaphthalen-2-yl)sulfonyl]-1H-1,3-benzodiazole](/img/structure/B15106346.png)

![2,4-Dichloro-5-methyl-1-[(2-methylindolinyl)sulfonyl]benzene](/img/structure/B15106365.png)
![1-[3-(2-Thiopheno[3,2-e]pyrimidin-4-ylthioacetyl)phenyl]pyrrolidin-2-one](/img/structure/B15106369.png)
![N-{[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetyl}glycylglycine](/img/structure/B15106380.png)



![N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-(2-phenyl-1H-indol-1-yl)propanamide](/img/structure/B15106399.png)
![ethyl 4-{[4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanoyl]amino}benzoate](/img/structure/B15106401.png)

